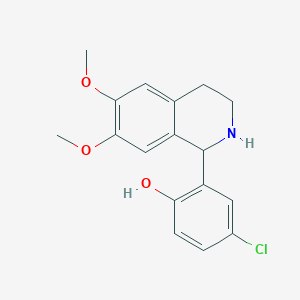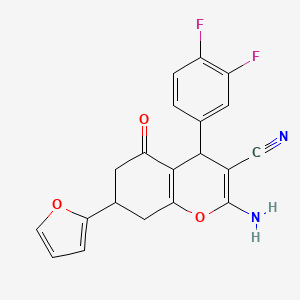
4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Vue d'ensemble
Description
4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol, also known as CDMT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation. It has also been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol for lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell proliferation and survival. However, 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in various fields of medicine. In oncology, research should focus on optimizing the dosing and delivery of 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol for maximum efficacy and minimal toxicity. In neurology, research should focus on investigating the neuroprotective effects of 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol in human clinical trials. In cardiology, research should focus on exploring the potential use of 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol in the prevention and treatment of cardiovascular diseases. Additionally, research should focus on developing more efficient and cost-effective synthesis methods for 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol.
Conclusion:
In conclusion, 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is a chemical compound that has shown promising potential for therapeutic applications in various fields of medicine. Its ability to inhibit the growth of cancer cells and modulate oxidative stress and inflammation make it a useful tool for studying the mechanisms of disease and developing new treatments. Future research on 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications.
Applications De Recherche Scientifique
4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiology. In oncology, 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In neurology, 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been studied for its ability to reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular diseases.
Propriétés
IUPAC Name |
4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-7-10-5-6-19-17(12(10)9-16(15)22-2)13-8-11(18)3-4-14(13)20/h3-4,7-9,17,19-20H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZDSWKUCIYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=C(C=CC(=C3)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B4292128.png)
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292137.png)
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292138.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl morpholine-4-carboxylate](/img/structure/B4292142.png)
![2-[6-amino-3-(4-butoxyphenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-4-bromophenyl morpholine-4-carboxylate](/img/structure/B4292170.png)
![4-[2-amino-3-cyano-7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B4292174.png)
![6-amino-3-(4-butoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292179.png)

![2-amino-5'-bromo-7-(2-furyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4292196.png)
![methyl (2'-amino-3'-cyano-7'-methyl-2,5'-dioxo-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-1(2H)-yl)acetate](/img/structure/B4292202.png)
![methyl [6'-amino-5'-cyano-3'-(4-ethoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate](/img/structure/B4292204.png)
![6-amino-3-(4-ethoxyphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292209.png)
![6-amino-3-(2,5-dimethoxyphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292211.png)
![N-(2-methylquinolin-6-yl)-6-piperidin-1-yl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4292221.png)